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Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl benzoate

Cat. No.: B048252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) spectroscopic data for 2-(Dimethylamino)ethyl benzoate. The information presented

herein is intended to support research, development, and quality control activities where the

characterization of this compound is essential. This document includes tabulated ¹H and ¹³C

NMR data, detailed experimental protocols for data acquisition, and visualizations to aid in the

understanding of the molecular structure and the NMR analysis workflow.

Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for 2-
(Dimethylamino)ethyl benzoate.

Table 1: ¹H NMR Spectroscopic Data for 2-
(Dimethylamino)ethyl Benzoate
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Signal Assignment Chemical Shift (δ) ppm

A 8.05

B 7.53

C 7.40

D 4.423

E 2.699

F 2.324

Note: The assignments for signals B and C were confirmed by LAOCN program simulation.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-
(Dimethylamino)ethyl Benzoate

Carbon Atom Chemical Shift (δ) ppm

C=O 166.4

Quaternary Aromatic C 130.4

Aromatic CH 132.6, 129.4, 128.8, 128.1

O-CH₂ 60.8

N-CH₂ Not Explicitly Found

N-(CH₃)₂ Not Explicitly Found

Note: The ¹³C NMR data is based on the closely related structure of Ethyl Benzoate as a

reference due to the absence of a complete dataset for 2-(Dimethylamino)ethyl benzoate in

the conducted search.[2] A more specific analysis would be required to assign the N-CH₂ and

N-(CH₃)₂ signals accurately.

Experimental Protocols
The following protocols describe the general methodology for acquiring the NMR spectra.
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General NMR Analysis Protocol
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 200 MHz and 50 MHz

spectrometer, respectively.[2] An alternative analysis was performed on a Varian CFT-20

instrument.

Sample Preparation: The sample of 2-(Dimethylamino)ethyl benzoate was dissolved in

deuterated chloroform (CDCl₃).

Data Acquisition:

Solvent: The spectra were recorded in CDCl₃.[2]

Referencing: Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.[2] The residual solvent peak for CDCl₃ is

observed at approximately 7.26 ppm in ¹H NMR and 77.0 ppm in ¹³C NMR.[2]

Multiplicity: The multiplicity of the signals is indicated as follows: s (singlet), d (doublet), t

(triplet), m (multiplet), and dd (doublet of doublets). Coupling constants (J) are given in Hertz

(Hz).[2]

Visualizations
The following diagrams illustrate the chemical structure of 2-(Dimethylamino)ethyl benzoate
and the logical workflow for its NMR analysis.
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Chemical Structure of 2-(Dimethylamino)ethyl Benzoate

Benzoate Group

2-(Dimethylamino)ethyl Group

C C

C=O

C C C

C

O

O CH₂ CH₂ N

CH₃

CH₃

Click to download full resolution via product page

Caption: Molecular structure of 2-(Dimethylamino)ethyl benzoate.
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NMR Analysis Workflow for 2-(Dimethylamino)ethyl Benzoate
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Caption: Logical workflow of NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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